molecular formula C5H6BrNO2S2 B2562254 (5-Bromothiophen-2-yl)methanesulfonamide CAS No. 1178026-05-5

(5-Bromothiophen-2-yl)methanesulfonamide

Cat. No.: B2562254
CAS No.: 1178026-05-5
M. Wt: 256.13
InChI Key: BMXZGTRENOAWRP-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-yl)methanesulfonamide is a high-purity sulfonamide derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Compounds based on the 5-bromothiophene-2-sulfonamide scaffold have demonstrated significant potential in biological screening. Recent studies highlight that such derivatives exhibit potent antibacterial activity, particularly against challenging drug-resistant pathogens like New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae . Furthermore, structurally similar bromothiophene sulfonamides are investigated as effective enzyme inhibitors, showing promising urease inhibition activity and properties as carbonic anhydrase inhibitors (CAIs) for potential applications in antitumor therapy . The bromine atom at the 5-position of the thiophene ring makes this compound an excellent substrate for further chemical diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships . This product is intended for research purposes as a key building block in developing novel therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromothiophen-2-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c6-5-2-1-4(10-5)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXZGTRENOAWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178026-05-5
Record name (5-bromothiophen-2-yl)methanesulfonamide
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Preparation Methods

The synthesis of (5-Bromothiophen-2-yl)methanesulfonamide typically involves the bromination of thiophene followed by the introduction of the methanesulfonamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The subsequent step involves the reaction of the brominated thiophene with methanesulfonamide under suitable conditions . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Transformations

The methanesulfonamide group and bromine substituent enable versatile reactivity:

Nucleophilic Substitution at Sulfonamide Nitrogen

Alkylation reactions with alkyl bromides (e.g., bromoethane, 1-bromopropane) in the presence of LiH produce N-alkyl derivatives. This reaction occurs via deprotonation of the sulfonamide nitrogen, followed by alkylation .

Example Reaction :

5-bromothiophene-2-sulfonamide+R-BrLiH/DMFN-R-sulfonamide\text{5-bromothiophene-2-sulfonamide} + \text{R-Br} \xrightarrow{\text{LiH/DMF}} \text{N-R-sulfonamide}

Suzuki-Miyaura Cross-Coupling

The bromine substituent undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. This reaction is regioselective and enables diversification of the thiophene ring .

Example Reaction :

5-bromothiophene-2-sulfonamide+Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃Ar-thiophene conjugate\text{5-bromothiophene-2-sulfonamide} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Ar-thiophene conjugate}

Electrophilic Aromatic Substitution

While not explicitly detailed in the literature, the thiophene ring’s electron-rich nature suggests susceptibility to electrophilic attacks. Bromine’s ortho/para-directing effects may influence regioselectivity in such reactions.

Reduction and Oxidation Reactions

The sulfonamide group can undergo reductions (e.g., with LiAlH₄ ) to form amines, and oxidation (e.g., with H₂O₂ ) to modify sulfur-based functionalities .

Example Reaction :

MethanesulfonamideLiAlH₄Methylamine derivative\text{Methanesulfonamide} \xrightarrow{\text{LiAlH₄}} \text{Methylamine derivative}

Amide Formation

The compound’s methanamine derivative (via LiAlH₄ reduction) reacts with coupling agents like HATU and DIPEA to form amides, as demonstrated in peptide bond formation .

Example Reaction :

(5-Bromothiophen-2-yl)methanamine+Acyl chlorideHATU/DIPEAAmide\text{(5-Bromothiophen-2-yl)methanamine} + \text{Acyl chloride} \xrightarrow{\text{HATU/DIPEA}} \text{Amide}

Biological Activity and Reactivity

The compound’s reactivity extends to interactions with biological targets. Its methanesulfonamide group forms hydrogen bonds and hydrophobic interactions with proteins, enhancing binding affinity. In silico studies highlight favorable interactions with bacterial resistance proteins, such as New Delhi Metallo-β-lactamase (NDM-1) .

Key Data Table: Reaction Yields and Conditions

Reaction Yield Reagents Conditions
Alkylation (N-Ethyl)72%Bromoethane, LiH, DMFRoom temperature
Sulfonation84%Phenylmethanesulfonyl chloride, DIPEADCM, 20°C
Suzuki-Miyaura Coupling56–72%Boronic acids, Pd catalyst, K₂CO₃DMF, 100°C
Amide Formation29.8%HATU, DIPEA, acyl chlorideDMA, 20°C

This comprehensive analysis highlights the compound’s utility in organic synthesis and medicinal chemistry, supported by experimental data from diverse methodologies. Further studies are required to explore its full reactivity profile and therapeutic potential.

Scientific Research Applications

Chemistry

(5-Bromothiophen-2-yl)methanesulfonamide serves as an intermediate in the synthesis of complex molecules. Its ability to undergo substitution reactions allows it to be modified into various derivatives that can be utilized in further chemical syntheses.

Biology

In biological research, this compound is used to study biological pathways and interactions due to its structural properties. For instance, it has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways.

Medicine

Research into its therapeutic applications is ongoing, particularly concerning its potential as an anti-inflammatory or analgesic agent. Preliminary studies indicate that derivatives of this compound may exhibit significant pharmacological activities, including inhibition of cyclooxygenase enzymes which are crucial in pain and inflammation pathways .

Industry

In industrial applications, (5-Bromothiophen-2-yl)methanesulfonamide is employed in the production of specialty chemicals and materials, highlighting its versatility beyond academic research.

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of synthesized compounds related to (5-Bromothiophen-2-yl)methanesulfonamide through pharmacological tests such as the writhing test and hot plate test. Results indicated that certain derivatives exhibited significant analgesic activity comparable to standard analgesics like diclofenac sodium .

Case Study 2: Antitumor Activity

Another investigation focused on a series of sulfonamide compounds derived from (5-Bromothiophen-2-yl)methanesulfonamide for their antitumor properties. The results demonstrated promising antiproliferative effects against various cancer cell lines, suggesting potential lead compounds for cancer therapy .

Data Tables

Application Area Description Key Findings
ChemistryIntermediate for complex synthesesEffective in substitution reactions
BiologyStudy of biological pathwaysPotential enzyme inhibitor
MedicineAnalgesic and anti-inflammatory researchSignificant effects observed in animal models
IndustryProduction of specialty chemicalsVersatile applications in chemical manufacturing

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and the methanesulfonamide group play crucial roles in its reactivity and binding properties. The pathways involved may include inhibition of certain enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between (5-Bromothiophen-2-yl)methanesulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
(5-Bromothiophen-2-yl)methanesulfonamide C₅H₆BrNO₂S₂ 5-Br, CH₂-SO₂NH₂ ~256.1 Methylene bridge, bromothiophene
5-Bromothiophene-2-sulfonamide (CAS 53595-65-6) C₄H₄BrNO₂S₂ 5-Br, SO₂NH₂ directly attached ~242.1 Direct sulfonamide-thiophene linkage
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide (CAS 160982-11-6) C₆H₅BrClNO₃S₂ 5-Cl, 3-bromoacetyl ~344.6 Chloro, bromoacetyl, ketone group
N-(3-bromophenyl)methanesulfonamide C₇H₈BrNO₂S 3-Br on benzene, CH₃-SO₂NH₂ ~258.1 Aromatic benzene core
Key Observations:

Methylene Bridge vs.

Halogen Substitution : The bromine atom in the target compound increases lipophilicity compared to the chlorine in 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide , which may influence membrane permeability and metabolic stability .

Functional Group Diversity : The bromoacetyl group in 3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide introduces a reactive ketone, enabling further synthetic modifications—a feature absent in the target compound .

Electronic and Reactivity Profiles

  • Bromine vs. Chlorine: Bromine’s higher electron-withdrawing capacity (σₚ = 0.23 for Br vs.
  • Sulfonamide Group : The –SO₂NH₂ group in all compounds contributes to hydrogen-bonding interactions, critical for biological activity. However, the methylene spacer in the target compound may reduce steric hindrance, improving accessibility to enzymatic active sites .

Computational Insights

Density Functional Theory (DFT) studies on methanesulfonamide derivatives (e.g., ) predict optimized geometries and molecular orbital distributions. For the target compound, the HOMO-LUMO gap likely correlates with stability and reactivity, while the bromine atom’s inductive effect may lower the energy of π* orbitals, influencing UV/Vis spectra .

Biological Activity

(5-Bromothiophen-2-yl)methanesulfonamide is a compound of interest due to its diverse biological activities, including potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

(5-Bromothiophen-2-yl)methanesulfonamide is characterized by its thiophene ring structure, which imparts unique electronic properties conducive to biological activity. The presence of a bromine atom enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing sulfonamide groups often exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives of (5-Bromothiophen-2-yl)methanesulfonamide can inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biological Activity Overview

The biological activities of (5-Bromothiophen-2-yl)methanesulfonamide can be summarized as follows:

Activity Target Effect Reference
Enzyme InhibitionAcetylcholinesterase (AChE)Inhibitory effects linked to neuroprotection
Enzyme InhibitionCarbonic Anhydrases (CA I, CA II)Potential therapeutic applications in glaucoma and epilepsy
CytotoxicityCancer cell linesInduces cell cycle arrest and apoptosis at low concentrations
Antimicrobial ActivityVarious pathogensExhibits antibacterial properties

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of (5-Bromothiophen-2-yl)methanesulfonamide significantly inhibited AChE activity, showing promise for the treatment of Alzheimer's disease. The Ki values for inhibition were reported between 2.53 ± 0.25 nM and 25.67 ± 4.58 nM for hCA I, indicating strong enzyme inhibition potential .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, including leukemia and colon cancer cells. The compound exhibited a growth inhibition (GI) value as low as 0.34 μM against sensitive cell lines, demonstrating its potential as an anticancer agent .
  • Antimicrobial Properties : The antimicrobial activity of (5-Bromothiophen-2-yl)methanesulfonamide was evaluated against several bacterial strains, showing effective inhibition comparable to established antibiotics .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives. For instance, the introduction of different substituents on the thiophene ring has been shown to modulate enzyme inhibition potency and selectivity towards specific biological targets .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (5-Bromothiophen-2-yl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 5-bromothiophene-2-carbaldehyde and sulfonamide precursors. For example, Stille coupling (using organotin reagents) is effective for bromothiophene derivatives, as demonstrated in copolymer synthesis . Optimization involves controlling stoichiometry, temperature (typically 80–110°C), and catalysts (e.g., Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>75%) .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure and purity of (5-Bromothiophen-2-yl)methanesulfonamide?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for thiophene) and sulfonamide NH (δ 3.5–4.0 ppm). Methanesulfonamide CH₃ appears as a singlet near δ 3.2 ppm .
  • FT-IR : Confirm S=O stretches (1150–1350 cm⁻¹) and N–H bending (1540–1650 cm⁻¹). Absence of aldehyde peaks (~1700 cm⁻¹) validates complete condensation .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement and ORTEP-3 for graphical representation . Key parameters:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K.
  • Refinement : Full-matrix least-squares on F², R-factor < 0.05.
    Example: Similar sulfonamides show planar thiophene rings with dihedral angles <10° relative to the sulfonamide group .

Advanced Research Questions

Q. How can DFT calculations elucidate the electronic structure and reactivity of (5-Bromothiophen-2-yl)methanesulfonamide?

  • Methodological Answer :

  • Basis Sets : B3LYP/6-311++G(d,p) for geometry optimization and frontier molecular orbital (FMO) analysis .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(S) → σ*(C–Br)), explaining bromine’s electron-withdrawing effect .
  • TD-DFT : Predicts UV-Vis spectra; λ_max ~300 nm (π→π* transitions in thiophene) .

Q. What experimental approaches evaluate its bioactivity, such as enzyme inhibition or DNA binding?

  • Methodological Answer :

  • Enzyme Assays : Competitive inhibition studies (e.g., COX-2) using fluorogenic substrates. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • DNA-Binding : UV-Vis titration (hypochromism at 260 nm) and Scatchard plots to calculate binding constants (K_b). Recent Schiff base/Cu(II) complexes show K_b ~10⁴–10⁵ M⁻¹ .
    Table 1 : DNA-Binding Constants of Analogous Compounds
ComplexK_b (M⁻¹)Reference
Schiff base/Cu(II)1.2×10⁵

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts .
  • Multi-Technique Analysis : Pair NMR (solution state) with XRD (solid state) to assess conformational flexibility. For example, sulfonamide torsion angles may differ between phases .

Data Contradiction Analysis Example

Scenario : Observed FT-IR S=O stretch (1300 cm⁻¹) conflicts with DFT-predicted 1250 cm⁻¹.

  • Resolution :
    • Experimental Check : Re-measure IR under dry N₂ to exclude moisture interference.
    • Computational Adjust : Include solvent effects (PCM model) or anharmonic corrections .

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